molecular formula C19H30N4O4Si B12570076 (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide

(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide

Cat. No.: B12570076
M. Wt: 406.6 g/mol
InChI Key: KSNFSCWHZIHCDH-UHFFFAOYSA-N
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Description

(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is a complex organosilane compound that combines the properties of both silane and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 3-(2-pyridyl)-1-pyrazole with 3-chloropropyltriethoxysilane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis and Condensation: The silane moiety can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.

    Coordination Chemistry: The pyridyl and pyrazolyl groups can coordinate with metal ions, forming complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols under basic or neutral conditions.

    Hydrolysis and Condensation: Water or aqueous solutions, often catalyzed by acids or bases.

    Coordination Chemistry: Metal salts such as copper(II) chloride or palladium(II) acetate in organic solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.

    Siloxane Polymers: Resulting from hydrolysis and condensation reactions.

    Metal Complexes: Coordination compounds with various metal ions.

Scientific Research Applications

Chemistry

In chemistry, (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes can be used as catalysts in organic synthesis or as materials for electronic applications.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It can also be used in the development of biosensors due to its ability to form stable films on various substrates.

Medicine

In medicine, the compound’s ability to form metal complexes can be exploited for diagnostic imaging or as therapeutic agents. For example, complexes with radioactive metals can be used in imaging techniques such as PET scans.

Industry

Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of hybrid materials.

Mechanism of Action

The mechanism of action of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide largely depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form stable complexes. In surface modification, the silane moiety reacts with hydroxyl groups on surfaces, forming covalent bonds that enhance adhesion and stability.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Similar in structure but with an amino group instead of the pyrazolyl group.

    (3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of the pyrazolyl group.

    (3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of the pyrazolyl group.

Uniqueness

(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is unique due to the presence of both the silane and pyrazolyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one functional group.

Properties

Molecular Formula

C19H30N4O4Si

Molecular Weight

406.6 g/mol

IUPAC Name

2-(3-pyridin-2-ylpyrazol-1-yl)-N-(3-triethoxysilylpropyl)acetamide

InChI

InChI=1S/C19H30N4O4Si/c1-4-25-28(26-5-2,27-6-3)15-9-13-21-19(24)16-23-14-11-18(22-23)17-10-7-8-12-20-17/h7-8,10-12,14H,4-6,9,13,15-16H2,1-3H3,(H,21,24)

InChI Key

KSNFSCWHZIHCDH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)CN1C=CC(=N1)C2=CC=CC=N2)(OCC)OCC

Origin of Product

United States

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